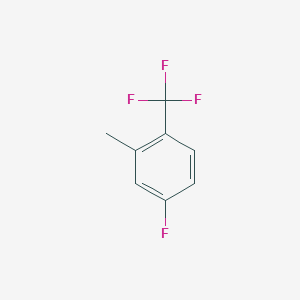

4-fluoro-2-methylbenzotrifluoride

Vue d'ensemble

Description

4-fluoro-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where the hydrogen atoms at positions 4 and 2 are replaced by a fluoro and a methyl group, respectively, and a trifluoromethyl group is attached at position 1. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-fluoro-2-methylbenzotrifluoride involves the trifluoromethylation of 4-fluoro-2-methylbenzene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the reaction of 4-fluoro-2-methylbenzene with trifluoromethylsulfonic anhydride (CF3SO2)2O in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-2-methylbenzotrifluoride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the compound susceptible to NAS reactions, where nucleophiles replace the fluoro group.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar aprotic solvents are typical.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated derivatives, nitro derivatives, and sulfonated derivatives.

Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with nucleophiles replacing the fluoro group.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include dihydro derivatives and other reduced forms.

Applications De Recherche Scientifique

4-fluoro-2-methylbenzotrifluoride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-fluoro-2-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity towards electrophiles and nucleophiles . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoro-1-(trifluoromethyl)benzene: Similar structure but lacks the methyl group at position 2.

4-Chloro-1-(trifluoromethyl)benzene: Similar structure but has a chloro group instead of a fluoro group at position 4.

2-Bromo-5-fluoro-1-(trifluoromethyl)benzene: Similar structure but has a bromo group at position 2 and a fluoro group at position 5.

Uniqueness

4-fluoro-2-methylbenzotrifluoride is unique due to the combination of its fluoro, methyl, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Activité Biologique

4-Fluoro-2-methylbenzotrifluoride (CAS 80245-26-7) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₆F₄

- Molecular Weight : 178.13 g/mol

- CAS Number : 80245-26-7

The presence of multiple fluorine atoms enhances its electrophilic and nucleophilic properties, making it a suitable candidate for various chemical reactions, including electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) .

The biological activity of this compound primarily involves its interaction with molecular targets through substitution reactions. The electron-withdrawing nature of the fluorine atoms increases the compound's reactivity towards electrophiles and nucleophiles, facilitating its use in biochemical pathways and pharmaceutical synthesis .

Types of Reactions:

- Electrophilic Aromatic Substitution (EAS) : The compound can replace hydrogen atoms on the aromatic ring with electrophiles.

- Nucleophilic Aromatic Substitution (NAS) : The presence of electron-withdrawing groups allows nucleophiles to replace the fluoro group.

- Oxidation and Reduction : It can undergo oxidation to form quinones or reduction to yield dihydro derivatives .

Biological Activity

This compound has been studied for its potential antimicrobial properties, particularly against resistant strains of bacteria.

Antimicrobial Activity Case Study

A recent study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including compounds similar to this compound, against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL, significantly outperforming traditional antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Activity against MRSA |

|---|---|---|

| Compound 22 | 0.031–0.062 | Excellent |

| Vancomycin | ~0.5 | Moderate |

The study concluded that compounds derived from or structurally similar to this compound could serve as potent anti-staphylococcal agents due to their ability to disrupt bacterial biofilms and exhibit concentration-dependent bactericidal activity .

Research Applications

The compound is utilized in various fields due to its unique properties:

Propriétés

IUPAC Name |

4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUKSKTZQURUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461556 | |

| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-26-7 | |

| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.